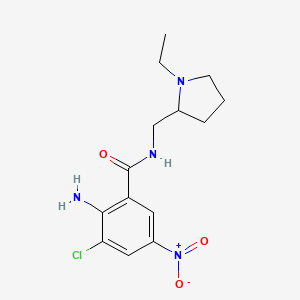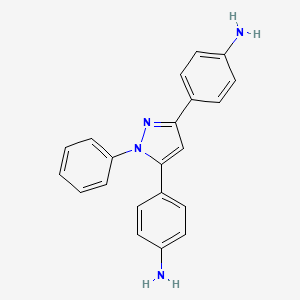![molecular formula C21H22N2O2 B12880119 5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one CAS No. 651029-64-0](/img/structure/B12880119.png)
5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a hydroxy group, a piperidinylmethyl group, and a phenyl group attached to an isoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one typically involves multiple steps, including the formation of the isoquinolinone core and the introduction of the piperidinylmethyl and phenyl groups. One common synthetic route involves the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone ring.
Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the isoquinolinone core with a piperidinylmethyl halide under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinolinone core is acylated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The isoquinolinone core can be reduced to form a dihydroisoquinolinone.
Substitution: The piperidinylmethyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroisoquinolinones.
Substitution: Formation of various substituted isoquinolinones depending on the reagents used.
科学研究应用
5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The hydroxy group and the isoquinolinone core are likely involved in hydrogen bonding and π-π interactions with target molecules, while the piperidinylmethyl and phenyl groups may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Isoquinolinones: Compounds with similar isoquinolinone cores but different substituents.
Piperidinylmethyl Derivatives: Compounds with piperidinylmethyl groups attached to different cores.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to various cores.
Uniqueness
5-Hydroxy-4-(3-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one is unique due to the combination of its structural features, including the hydroxy group, piperidinylmethyl group, and phenyl group attached to the isoquinolinone core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
651029-64-0 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
5-hydroxy-4-[3-(piperidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O2/c24-19-9-5-8-17-20(19)18(13-22-21(17)25)16-7-4-6-15(12-16)14-23-10-2-1-3-11-23/h4-9,12-13,24H,1-3,10-11,14H2,(H,22,25) |
InChI 键 |
IPRBPRZTLMVBLT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
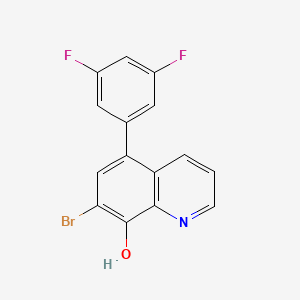
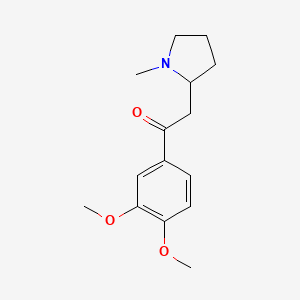
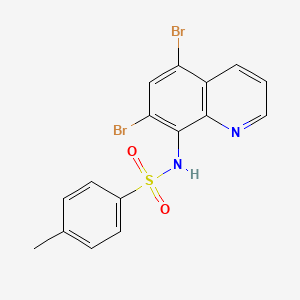

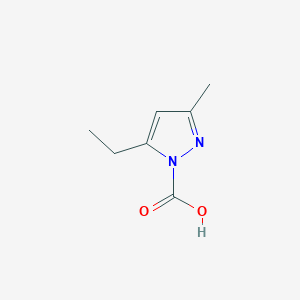
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
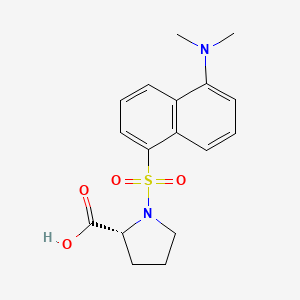
![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)

